molecular formula C7H7F3N2O B1409172 6-Amino-2-(trifluoromethyl)pyridine-3-methanol CAS No. 1227509-97-8

6-Amino-2-(trifluoromethyl)pyridine-3-methanol

Cat. No.: B1409172
CAS No.: 1227509-97-8
M. Wt: 192.14 g/mol
InChI Key: RMRQGSGIUXABLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-(trifluoromethyl)pyridine-3-methanol is a high-value heterocyclic building block designed for advanced research and development in the agrochemical and pharmaceutical industries. This compound integrates a trifluoromethyl (CF3) group, an amino group, and a methanol functional group on a single pyridine ring, creating a versatile scaffold for synthetic chemistry. The presence of the trifluoromethyl group is a critical structural feature, known to significantly influence the biological activity and physical properties of organic molecules. The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets . These properties make trifluoromethylpyridine (TFMP) derivatives essential intermediates in the creation of modern active ingredients . In agrochemical research, TFMP derivatives are found in numerous commercial products protecting crops from pests . This specific compound serves as a key precursor for synthesizing potential herbicides, insecticides, and fungicides. In pharmaceutical research, the -CF3 group is a cornerstone of modern drug design, with numerous FDA-approved drugs containing this moiety for conditions ranging from migraines to cancer . The simultaneous presence of amino and hydroxymethyl groups on this core structure provides handles for further chemical modification, allowing researchers to create diverse libraries of compounds for screening and optimization. This product is provided For Research Use Only. It is intended for use in laboratory-scale chemical synthesis and research applications by qualified professionals. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

[6-amino-2-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)6-4(3-13)1-2-5(11)12-6/h1-2,13H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRQGSGIUXABLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(trifluoromethyl)pyridine-3-methanol typically involves multi-step organic reactions. One common method starts with the nitration of 2-(trifluoromethyl)pyridine, followed by reduction to obtain the corresponding amino derivative. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(trifluoromethyl)pyridine-3-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-2-(trifluoromethyl)pyridine-3-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The hydroxymethyl group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
6-Amino-2-(trifluoromethyl)pyridine-3-methanol -CF₃ (2), -NH₂ (6), -CH₂OH (3) C₇H₇F₃N₂O ~208.14 Potential pharmacophore; enhanced metabolic stability
2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol -CF₃ (6), -OCH₃ (2), -CH₂OH (3) C₈H₈F₃NO₂ 207.15 Methoxy group reduces polarity; intermediate in synthesis
3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol -CF₃ (6), -OCH₃ (3), -CH₂OH (2) C₈H₈F₃NO₂ 207.15 Positional isomer; altered electronic effects
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine -CF₃ (5), -NH₂ (2), -C≡C-Si(CH₃)₃ (3) C₁₁H₁₄F₃N₂Si 298.33 Ethynyl group enables click chemistry; used in material science
(6-Amino-3-pyridinyl)methanol -NH₂ (6), -CH₂OH (3) C₆H₈N₂O 124.14 Lacks -CF₃; lower molecular weight
6-Amino-3-bromo-2-methylpyridine -NH₂ (6), -Br (3), -CH₃ (2) C₆H₇BrN₂ 187.04 Bromo substituent enhances electrophilicity

Research Findings and Data

Commercial Availability

  • (6-Amino-3-pyridinyl)methanol is listed in catalogs at ¥18,600/1g, indicating high cost due to niche applications .

Biological Activity

6-Amino-2-(trifluoromethyl)pyridine-3-methanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features, which include an amino group, a trifluoromethyl group, and a hydroxyl group. These functional groups are known to influence the compound's biological activity, making it a subject of interest for various therapeutic applications.

Synthesis

The synthesis of 6-amino-2-(trifluoromethyl)pyridine-3-methanol typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes include:

  • Trifluoromethylation : Introducing the trifluoromethyl group into the pyridine ring.
  • Amination and Hydroxylation : Subsequent reactions to introduce the amino and hydroxyl groups.

These reactions often require strong bases such as sodium hydride and solvents like dimethylformamide (DMF) to achieve high yields and purity.

Biological Activity

The biological activity of 6-amino-2-(trifluoromethyl)pyridine-3-methanol has been explored in several studies, revealing its potential in various therapeutic contexts:

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of trifluoromethylpyridines have shown significant activity against bacterial strains, including R. solanacearum and Chlamydia species. In one study, thioether-containing compounds demonstrated higher activities than traditional antibiotics at concentrations of 100 or 50 mg/L .

Antichlamydial Activity

The presence of the trifluoromethyl group in pyridine derivatives has been linked to increased antichlamydial activity. Compounds similar to 6-amino-2-(trifluoromethyl)pyridine-3-methanol have been shown to selectively inhibit Chlamydia infections, highlighting the importance of electron-withdrawing groups for enhancing biological efficacy .

The mechanism by which 6-amino-2-(trifluoromethyl)pyridine-3-methanol exerts its biological effects is believed to involve interactions with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with enzymes or receptors, which modulates their activity.

Case Studies

Several case studies have illustrated the biological potential of this compound:

  • Study on Antibacterial Activity :
    • A series of trifluoromethylpyridine derivatives were tested against various bacterial strains. The results indicated that those with the trifluoromethyl substitution exhibited significantly higher antibacterial activity compared to their non-fluorinated counterparts .
  • Chlamydia Inhibition :
    • In vitro studies demonstrated that compounds similar to 6-amino-2-(trifluoromethyl)pyridine-3-methanol showed selective inhibition against Chlamydia, outperforming other tested antibiotics at lower concentrations .

Comparative Analysis

To better understand the unique properties of 6-amino-2-(trifluoromethyl)pyridine-3-methanol, a comparison with similar compounds can be insightful:

Compound NameStructureBiological Activity
4-Amino-2-(trifluoromethyl)pyridineStructureModerate antibacterial
2-Amino-3-(trifluoromethyl)pyridineStructureLow antibacterial
6-Amino-2-(trifluoromethyl)pyridine-3-methanolStructureHigh antibacterial and antichlamydial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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